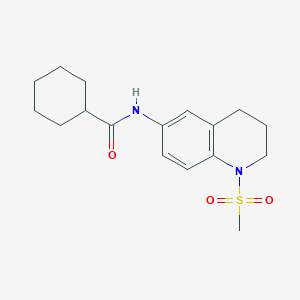
N-(1-(甲磺酰基)-1,2,3,4-四氢喹啉-6-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, a methylsulfonyl group, and a cyclohexanecarboxamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group attached to a methyl group (methylsulfonyl), and a cyclohexanecarboxamide group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the amide group in the cyclohexanecarboxamide moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl and amide groups might increase its solubility in polar solvents .科学研究应用
催化应用和衍生物合成
- 引入了一种新型纳米级 N-磺化布朗斯特酸性催化剂,用于在无溶剂条件下通过汉奇凝聚合成多氢喹啉衍生物,展示了其在促进六氢喹啉合成中的效率,具有优异的产率和可重复使用性,而不会损失催化活性 (O. Goli-Jolodar 等,2016)。
针对癌症治疗的 HDAC 抑制
- 探索了开发 1-芳基磺酰基-6-(N-羟基丙烯酰胺)四氢喹啉作为有效的组蛋白脱乙酰酶 (HDAC) 抑制剂,证明了对 PC-3 细胞的细胞毒性和在异种移植肿瘤模型中有效的肿瘤生长抑制,表明其作为前列腺癌抑制剂的潜力 (Yi-Min Liu 等,2015)。
化学合成技术
- 开发了一种制备氮杂杂环的方法,利用 α-亚磺酰胺的串联 Pummerer/Mannich 环化级联反应,证明了该技术适用于组装天然产物骨架,具有良好的产率和立体化学控制 (A. Padwa 等,2002)。
- 对 1,7-烯炔的级联卤代磺酰化研究,朝向 3,4-二氢喹啉-2(1H)-酮,建立了一种合成稠密官能化杂环的新方法,突出了该方法在通过磺酰基自由基触发机制构建分子复杂性方面的效率 (Yi-Long Zhu 等,2016)。
对映选择性合成
- 有机催化的对映选择性 Pictet-Spengler 反应被用于合成 1-取代的 1,2,3,4-四氢异喹啉,为天然产物和合成药物的合成做出贡献,从而展示了该方法在生产高纯度对映异构体方面的适用性 (E. Mons 等,2014)。
抗菌活性
- 进行了新型 N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物的合成和评价,揭示了潜在的生物活性和对各种细菌和真菌的适度抗菌活性,表明了开发新型抗菌剂的潜力 (A. Fadda 等,2016)。
未来方向
The study of this compound could provide valuable insights into the properties and potential applications of molecules containing tetrahydroquinoline, sulfonyl, and cyclohexanecarboxamide groups. Future research could explore its synthesis, properties, reactivity, and potential biological activities .
作用机制
Target of Action
It is known that similar compounds often targetRho-associated protein kinases . These kinases play a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis.
Mode of Action
Compounds with similar structures, such as y-27632, are known to inhibit rho-associated protein kinases, which in turn inhibits calcium sensitization to affect smooth muscle relaxation .
Biochemical Pathways
Inhibition of rho-associated protein kinases can impact multiple cellular pathways, including those involved in cell motility, proliferation, and apoptosis .
Result of Action
Inhibition of rho-associated protein kinases can lead to effects such as smooth muscle relaxation .
属性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h9-10,12-13H,2-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQHKXWODXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

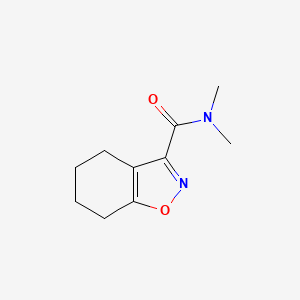

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)
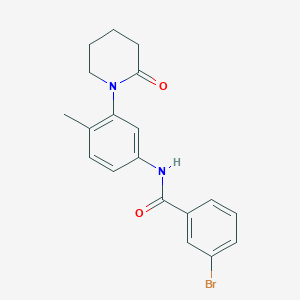
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
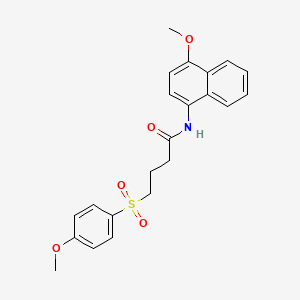

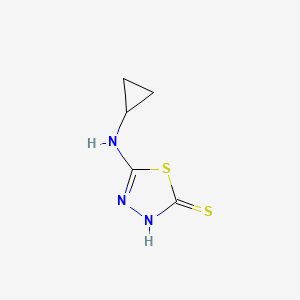
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)
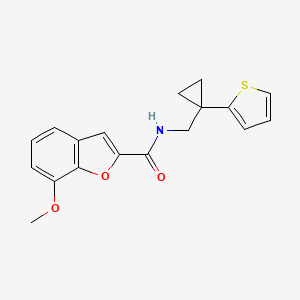
![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)
![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)
![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)
